

Efficacy Data Comparison: Onvansertib + SoC vs. SoC Alone

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Onvansertib

CAS No.: 1034616-18-6

Cat. No.: S538149

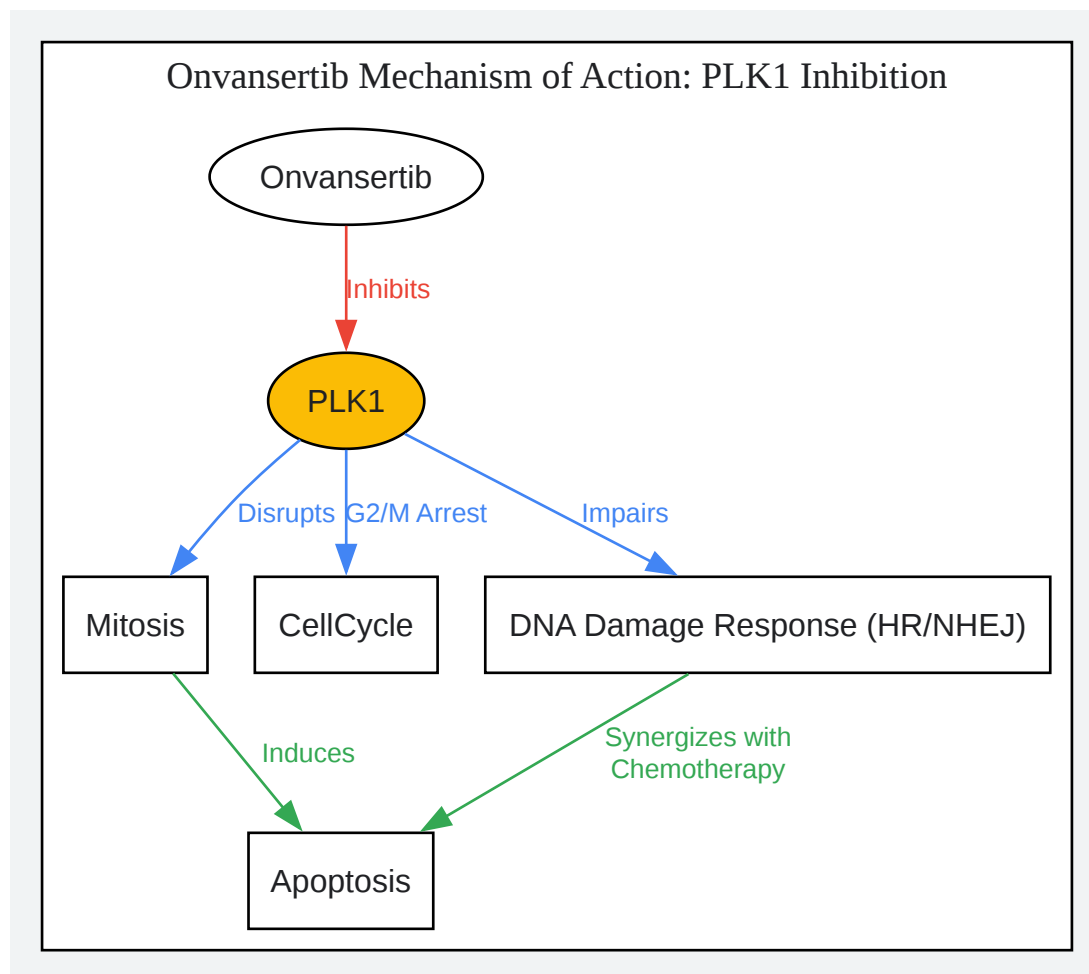
[Get Quote](#)

Efficacy Endpoint	Control Arm (SoC alone) (n=37)	20mg Onvansertib + SoC (n=36)	30mg Onvansertib + SoC (n=37)
Confirmed Objective Response Rate (ORR) [1]	30% (11/37)	42% (15/36)	49% (18/37)
ORR (includes unconfirmed PRs) [1]	43% (16/37)	50% (18/36)	59% (22/37)
Early Tumor Shrinkage (ETS) [1]	Information missing	Information missing	Information missing
Depth of Response (DpR) [1]	Spider plots showed deeper tumor regression in the 30mg onvansertib arm compared to control.		
Progression-Free Survival (PFS) [1]	Early trend at 6-month median follow-up favors the 30mg onvansertib arm. Median PFS not yet reached.		

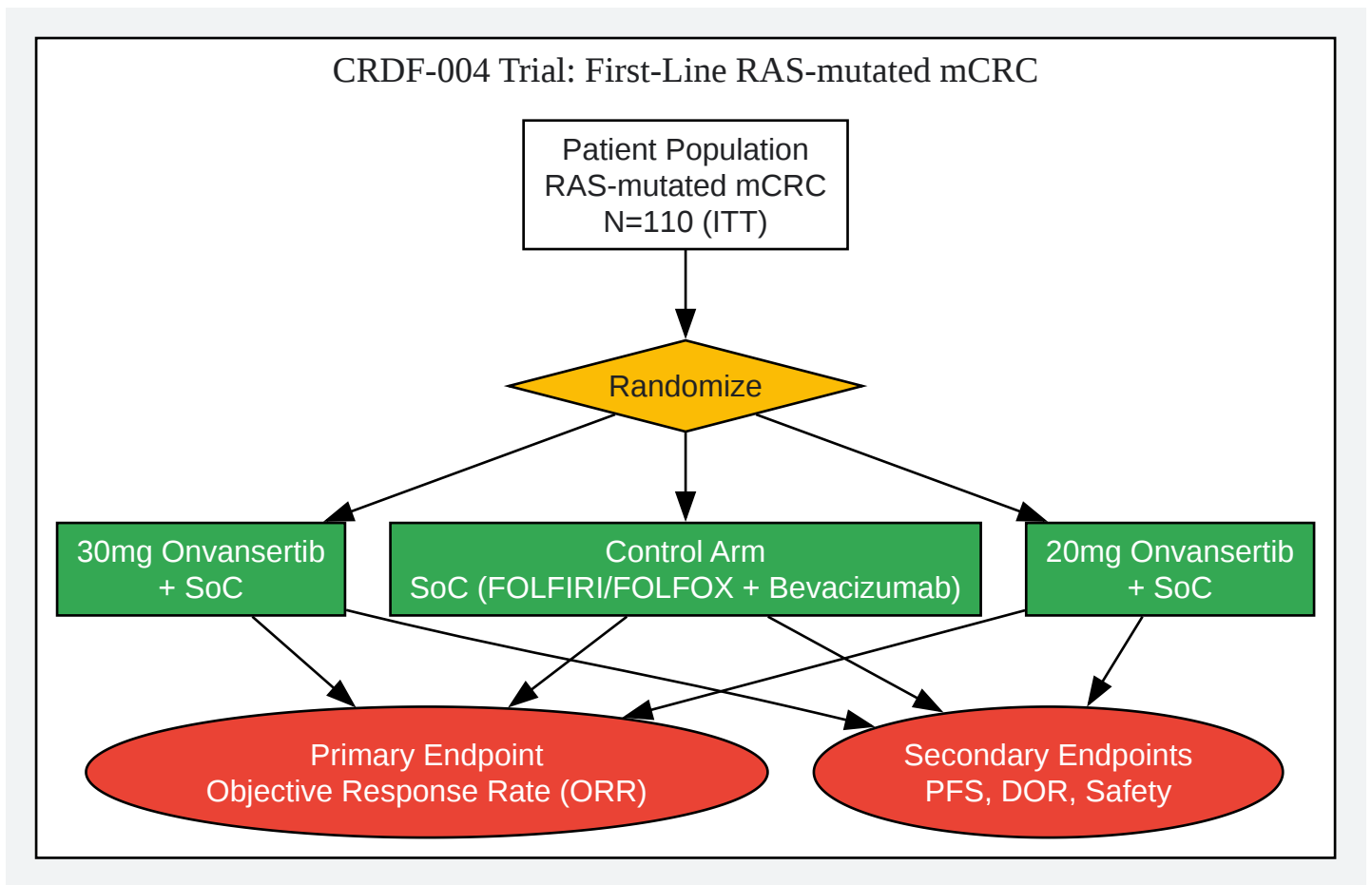
The data indicates a **dose-dependent improvement** in confirmed ORR with the addition of **onvansertib**. Early data for PFS also shows a promising trend [1].

PLK1 Inhibition Pathway and Trial Workflow

The following diagrams illustrate the mechanism of action of **onvansertib** and the design of the key clinical trial from which the comparative data is derived.



[Click to download full resolution via product page](#)



[Click to download full resolution via product page](#)

Experimental Protocol & Trial Design Details

For researchers, the methodological details of the trials are crucial for evaluating the data.

- **Trial Design (CRDF-004):** This is an ongoing **randomized Phase 2 trial** [1]. Patients with previously untreated KRAS or NRAS-mutated mCRC were randomized to one of three arms: SoC alone, SoC + 20mg **onvansertib**, or SoC + 30mg **onvansertib**.
- **Standard of Care (SoC):** SoC consisted of either **FOLFIRI + bevacizumab** or **FOLFOX + bevacizumab**, chosen at the investigator's discretion [1].
- **Key Endpoints:**
 - **Primary Endpoint: Objective Response Rate (ORR)**, defined as the proportion of patients with a confirmed complete response (CR) or partial response (PR) per RECIST v1.1, as assessed by blinded independent central review (BICR) [1].
 - **Secondary Endpoints:** Included Progression-Free Survival (PFS), Duration of Response (DOR), and safety [1].

- **Exploratory/Prespecified Biomarkers:** The trial also assessed **Depth of Response (DpR)** and **Early Tumor Shrinkage (ETS)**, which are well-established predictors of long-term outcomes in mCRC [1]. DpR is defined as the greatest reduction in tumor size achieved during therapy.

Interpretation of Depth of Response (DpR)

- **Visualization with Spider Plots:** In the CRDF-004 trial, **spider plots** were used to visualize the change in tumor size from baseline for each patient over time. These plots demonstrated that patients in the **30mg onvansertib arm achieved deeper responses** compared to both the control arm and the 20mg arm [1].
- **Clinical Significance:** A deeper response signifies a greater reduction in tumor burden. This metric, along with ETS, is increasingly recognized as a sensitive early indicator of clinical benefit and is correlated with improved long-term outcomes like PFS in mCRC [1].

Summary of Clinical Implications

The data suggests that **onvansertib** has the potential to improve outcomes in a patient population with limited targeted therapy options. The dose-dependent response and the significant improvement in ORR are key positive findings. The early, immature PFS data is promising but requires longer follow-up for confirmation [1].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Cardiff Oncology Announces Positive Data from Ongoing ... [investors.cardiffoncology.com]

To cite this document: Smolecule. [Efficacy Data Comparison: Onvansertib + SoC vs. SoC Alone].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b538149#onvansertib-depth-of-response-comparison-standard-therapy>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com